molecular formula C13H13F3N4S B12009591 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 466658-26-4

4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12009591
CAS No.: 466658-26-4
M. Wt: 314.33 g/mol
InChI Key: XJVXNGVUHJTNIU-REZTVBANSA-N
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Description

This compound, with the chemical formula C₁₃H₁₃F₃N₄S , is a fascinating member of the 1,2,4-triazole family. Its structure features a trifluoromethyl group, an isopropylphenyl moiety, and a triazole ring. Although it’s not widely studied, its unique properties make it intriguing for further investigation.

Preparation Methods

Synthetic Routes::

    Schiff Base Reduction Route:

    Other Routes:

Industrial Production:: Unfortunately, there’s limited information on large-scale industrial production methods for this compound. Researchers primarily focus on its synthetic pathways in the lab.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The trifluoromethyl group may undergo oxidation under certain conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Reduction: The imine functionality (from the Schiff base) can be reduced to the corresponding amine.

    Cyclization: The triazole ring formation involves cyclization reactions.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄), ethanol or methanol.

    Cyclization: Acidic conditions (e.g., concentrated sulfuric acid).

Major Products:: The primary product is the target compound itself, 4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Scientific Research Applications

Chemistry::

    Triazole Ligands: Used in coordination chemistry and catalysis.

    Fluorinated Compounds: Interest in trifluoromethylated compounds due to their unique properties.

Biology and Medicine::

    Antimicrobial Activity: Investigate its potential as an antimicrobial agent.

    Bioconjugation: Triazoles are useful for bioconjugation reactions.

Industry::

    Agrochemicals: Fluorinated compounds find applications in crop protection.

    Materials Science: Explore its use in materials and polymers.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include enzymes or receptors related to biological processes. Further studies are needed to elucidate its mode of action.

Properties

CAS No.

466658-26-4

Molecular Formula

C13H13F3N4S

Molecular Weight

314.33 g/mol

IUPAC Name

4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H13F3N4S/c1-8(2)10-5-3-9(4-6-10)7-17-20-11(13(14,15)16)18-19-12(20)21/h3-8H,1-2H3,(H,19,21)/b17-7+

InChI Key

XJVXNGVUHJTNIU-REZTVBANSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F

Origin of Product

United States

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